molecular formula C15H11N5O2 B8500813 (3-Nitro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine

(3-Nitro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine

Cat. No.: B8500813
M. Wt: 293.28 g/mol
InChI Key: HFQHGGZJZTXYKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Nitro-phenyl)-(4-pyridin-3-yl-pyrimidin-2-yl)-amine is a useful research compound. Its molecular formula is C15H11N5O2 and its molecular weight is 293.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H11N5O2

Molecular Weight

293.28 g/mol

IUPAC Name

N-(3-nitrophenyl)-4-pyridin-3-ylpyrimidin-2-amine

InChI

InChI=1S/C15H11N5O2/c21-20(22)13-5-1-4-12(9-13)18-15-17-8-6-14(19-15)11-3-2-7-16-10-11/h1-10H,(H,17,18,19)

InChI Key

HFQHGGZJZTXYKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC2=NC=CC(=N2)C3=CN=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

41.3 g (0.17 mol) of 3-nitrophenyl-guanidine nitrate, made into a slurry in 50 ml of isopropanol, are added to a solution of 30 g (0.17 mol) of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one [described in EP-A-0 233 461] in 250 ml of isopropanol. After the addition of 7.49 g (0.19 mol) of sodium hydroxide, the yellow suspension is boiled at reflux for 8 hours. After cooling to 0°, the mixture is filtered and washed with 200 ml of isopropanol. The filtration residue is made into a sherry in 300 ml of water and stirred for 30 minutes, filtered and washed with 200 ml of water. After again making into a slurry in 200 ml of ethanol and washing with 200 ml of ethanol/diethyl ether (1:1) there is obtained N-(3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine; m.p. 212°-213° , Rf =0.75 (chlorofoform:menthol=9:1).
Quantity
41.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
7.49 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Nitrophenyl-guanidine nitrate (28 g, 0.12 mol) and 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (16.9 g, 0.09 mol) were reacted according to the same procedure as Step 1.3 of Preparation 1 to give N-(3-nitrophenyl)-4-(3-pyridyl)-2-pyrimidine-amine (18.4 g).
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
16.9 g
Type
reactant
Reaction Step One

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